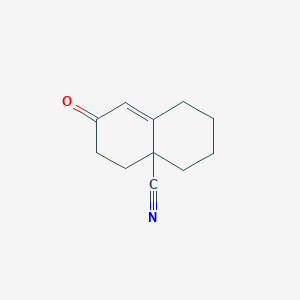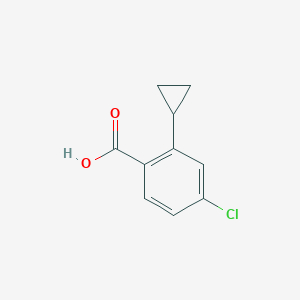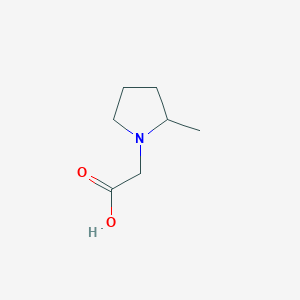
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group at the 5-position and a propyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole typically involves the reaction of 1-propyl-1H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. Continuous flow processing offers advantages such as improved reaction control, higher yields, and scalability. The use of microreactors with precise temperature and flow rate control can enhance the efficiency of the chloromethylation process.
化学反应分析
Types of Reactions
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for the reduction of the triazole ring.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized triazole derivatives, and reduced triazole derivatives, each with unique chemical and biological properties.
科学研究应用
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and as an intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Triazole derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound is studied for its potential use in drug development.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides, due to its biological activity.
作用机制
The mechanism of action of 5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of mixed disulfides and inhibition of enzyme activity.
Pathways Involved: The inhibition of thiol-containing enzymes disrupts essential cellular processes, resulting in antimicrobial and antifungal effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
- 5-(chloromethyl)-2-methoxy-benzaldehyde
- 5-(chloromethyl)furfural
- 5-(chloromethyl)-2-methyl-1,2-thiazol-3-one
Uniqueness
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Unlike other chloromethyl derivatives, this compound combines the reactivity of the chloromethyl group with the stability and versatility of the triazole ring, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-10-6(4-7)8-5-9-10/h5H,2-4H2,1H3 |
InChI 键 |
NIUVMKCJDJHIGN-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC=N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)

![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)




![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)

